

The Chemistry and Application of 4'-Hydroxy-3',5'-dimethylacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4'-Hydroxy-3',5'-dimethylacetophenone
Cat. No.:	B1580598

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4'-Hydroxy-3',5'-dimethylacetophenone**, a versatile chemical intermediate. From its fundamental chemical identity to its role in the synthesis of bioactive molecules, this document serves as a technical resource for professionals in the fields of chemical synthesis and drug discovery. We will delve into its nomenclature, physicochemical properties, detailed synthetic protocols, spectroscopic characterization, and its applications as a key building block in medicinal chemistry.

Nomenclature and Chemical Identity

4'-Hydroxy-3',5'-dimethylacetophenone is an aromatic ketone that is structurally characterized by an acetophenone core substituted with a hydroxyl group and two methyl groups on the phenyl ring. Understanding its various synonyms and identifiers is crucial for effective literature and database searches.

Systematic and Common Names: The most systematic name for this compound, according to IUPAC nomenclature, is 1-(4-hydroxy-3,5-dimethylphenyl)ethanone^[1]. However, it is frequently referred to by several other names in chemical literature and commercial catalogs. These synonyms include:

- **4'-Hydroxy-3',5'-dimethylacetophenone^[1]**

- 3',5'-Dimethyl-4'-hydroxyacetophenone[2]
- 4-Acetyl-2,6-dimethylphenol[2]
- Ethanone, 1-(4-hydroxy-3,5-dimethylphenyl)-[1]

A clear understanding of these synonyms is essential for navigating the chemical landscape and ensuring accurate communication in a research and development setting.

Chemical Identifiers: For unambiguous identification, a set of unique identifiers is assigned to this compound. These are indispensable for database searches, procurement, and regulatory documentation.

Identifier	Value	Source
CAS Number	5325-04-2	[1][2]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[1]
Molecular Weight	164.20 g/mol	[1][2]
InChIKey	MUWPXVVEOGKNO- UHFFFAOYSA-N	[2]
SMILES	CC(=O)c1cc(C)c(O)c(C)c1	[2]

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties of **4'-Hydroxy-3',5'-dimethylacetophenone** is fundamental to its handling, storage, and application in synthetic chemistry.

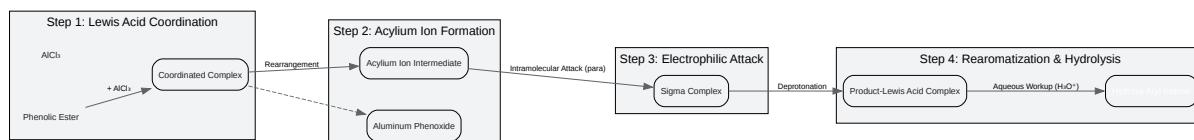
Key Physicochemical Properties:

Property	Value	Source
Appearance	White to light beige crystalline powder	[3]
Melting Point	151-155 °C	[2]
Assay	≥97%	[2]

Safety and Handling: As with any chemical reagent, proper safety precautions must be observed when handling **4'-Hydroxy-3',5'-dimethylacetophenone**. The compound is classified with the following GHS hazard statements:

- H315: Causes skin irritation[\[1\]](#)
- H319: Causes serious eye irritation[\[1\]](#)
- H335: May cause respiratory irritation[\[1\]](#)

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.


Synthesis of 4'-Hydroxy-3',5'-dimethylacetophenone

The synthesis of hydroxyaryl ketones is a cornerstone of organic chemistry, with several named reactions being applicable. The Fries rearrangement is a particularly relevant and widely used method for the preparation of compounds like **4'-Hydroxy-3',5'-dimethylacetophenone**.

The Fries Rearrangement: A Mechanistic Overview

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone through the action of a Lewis acid catalyst[\[4\]](#). The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers[\[4\]](#). The regioselectivity of the reaction is influenced by factors such as temperature and solvent polarity. Lower temperatures generally favor the formation of the para product, which is often the thermodynamically more stable isomer[\[4\]](#).

The generally accepted mechanism proceeds through the formation of an acylium ion intermediate after the coordination of the Lewis acid (e.g., AlCl_3) to the carbonyl oxygen of the ester. This is followed by an electrophilic aromatic substitution reaction where the acylium ion attacks the electron-rich aromatic ring.

[Click to download full resolution via product page](#)

Caption: Generalized mechanism of the Fries Rearrangement.

Experimental Protocol: Synthesis via Fries Rearrangement

This protocol is adapted from a reported synthesis of a structurally similar compound, (4-hydroxy-3,5-dimethylphenyl)(phenyl)methanone, and is expected to yield the desired product with minor optimization[5]. The starting material for this synthesis is 2,6-dimethylphenyl acetate, which can be readily prepared from the acetylation of 2,6-dimethylphenol.

Materials and Reagents:

- 2,6-Dimethylphenyl acetate
- Anhydrous aluminum chloride (AlCl_3)
- 6 M Hydrochloric acid (HCl)
- Ice

- Ethanol (for recrystallization)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 2,6-dimethylphenyl acetate (1 equivalent) and anhydrous aluminum chloride (2 equivalents).
- Heating: Heat the reaction mixture in an oil bath to 150-170 °C for 2-3 hours. The reaction should be conducted under anhydrous conditions to prevent the decomposition of the Lewis acid catalyst.
- Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly quench the reaction by adding the mixture to a beaker containing crushed ice and 6 M HCl. This step is highly exothermic and should be performed with caution in a fume hood.
- Isolation: Stir the quenched mixture for 2-3 hours to ensure complete hydrolysis of the aluminum complexes. The solid product will precipitate out of the solution.
- Purification: Collect the crude product by vacuum filtration and wash it with cold water. Recrystallize the solid from ethanol to obtain the purified **4'-Hydroxy-3',5'-dimethylacetophenone** as colorless crystals[5].

Self-Validation and Optimization: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) to determine the optimal reaction time. The identity and purity of the final product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and MS), comparing the obtained data with established values.

Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous confirmation of the chemical structure of **4'-Hydroxy-3',5'-dimethylacetophenone**.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. The expected chemical shifts (in ppm) are:

- A singlet for the phenolic hydroxyl proton (-OH).
- A singlet for the two aromatic protons.
- A singlet for the six protons of the two methyl groups on the aromatic ring.
- A singlet for the three protons of the acetyl methyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, providing further structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:

- A broad band for the O-H stretching of the phenolic hydroxyl group.
- A strong, sharp band for the C=O stretching of the ketone.
- Bands corresponding to C-H stretching and C=C stretching in the aromatic ring.

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (164.20 g/mol), confirming its elemental composition.

Applications in Drug Discovery and Development

Hydroxyacetophenones are valuable intermediates in the synthesis of a wide range of biologically active compounds[6]. The structural motif of **4'-Hydroxy-3',5'-dimethylacetophenone**, particularly the 2,6-dimethylphenol core, is found in several pharmaceutical agents.

Precursor to Antiarrhythmic Drug Analogs

One of the most notable applications of the 2,6-dimethylphenol scaffold is in the synthesis of the Class I antiarrhythmic drug, Mexiletine [1-(2,6-dimethylphenoxy)propan-2-amine][7]. Mexiletine functions by blocking voltage-gated sodium channels in the heart, thereby treating certain types of irregular heartbeats[8].

4'-Hydroxy-3',5'-dimethylacetophenone serves as a key precursor for the synthesis of hydroxylated analogs of mexiletine, such as parahydroxymexiletine (pHM), which is 4-(2-aminopropoxy)-3,5-dimethylphenol[9]. The synthesis of such analogs is crucial for studying structure-activity relationships (SAR) and developing new chemical entities with improved potency, selectivity, and pharmacokinetic profiles[10][11].

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from **4'-Hydroxy-3',5'-dimethylacetophenone** to a Mexiletine analog and its biological target.

Synthesis of Chromone Derivatives

Hydroxyacetophenones are also key starting materials for the synthesis of chromones (1-benzopyran-4-ones)[12]. Chromone derivatives are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties[12]. The synthesis typically involves a condensation reaction between a hydroxyacetophenone and a suitable carbonyl compound, followed by cyclization. The use of **4'-Hydroxy-3',5'-dimethylacetophenone** allows for the introduction of the 3,5-dimethylphenyl moiety into the chromone scaffold, enabling the exploration of novel bioactive compounds.

Conclusion

4'-Hydroxy-3',5'-dimethylacetophenone is a chemical compound with a well-defined identity and a range of applications that make it highly valuable to the scientific community. Its synthesis, primarily through the Fries rearrangement, is well-established, and its structure can be unequivocally confirmed through modern spectroscopic techniques. As a precursor to important pharmacophores, such as those found in sodium channel blockers and chromone derivatives, it continues to be a relevant building block in the ongoing quest for novel therapeutics. This guide has provided a technical foundation for understanding and utilizing this versatile intermediate in a research and drug development context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4'-Hydroxy-3',5'-dimethylacetophenone | C10H12O2 | CID 36581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 4'-Hydroxy-3'-methylacetophenone | 876-02-8 [chemicalbook.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mexiletine | C11H17NO | CID 4178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and toxicopharmacological evaluation of m-hydroxymexiletine, the first metabolite of mexiletine more potent than the parent compound on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. probiologists.com [probiologists.com]
- 11. probiologists.com [probiologists.com]
- 12. ijrpc.com [ijrpc.com]
- To cite this document: BenchChem. [The Chemistry and Application of 4'-Hydroxy-3',5'-dimethylacetophenone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580598#synonyms-for-4-hydroxy-3-5-dimethylacetophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com